HC-070
Overview
Description
HC-070 is a potent inhibitor of TRPC4 and TRPC5, leading to anxiolytic and antidepressant effects in mice.
Scientific Research Applications
Chemical Properties and Synthesis Techniques
- Studies have explored the chemical reactions and synthesis of complex purine-2,6-dione derivatives. For example, the alkylation of 3-cyanopyridine-2(1H)-thiones with specific xanthene derivatives leads to the formation of complex heterocyclic systems like pyrido-thieno-diazepino-purine-dione derivatives. These reactions demonstrate the chemical versatility and potential for creating structurally diverse molecules within this chemical family (Dotsenko et al., 2012). The same study also noted the isolation and characterization of intermediate compounds under milder conditions, showcasing the intricacies of the synthesis process.
Pharmacological Studies and Potential Applications
- Some studies have investigated the potential pharmacological activities of purine-2,6-dione derivatives. For instance, research on new 8-aminoalkyl derivatives of purine-2,6-dione revealed that certain compounds displayed potent ligand activity at various serotonin receptors, indicating potential psychotropic activity. This suggests that these compounds could be explored for their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Advanced Synthesis Methods
- Advanced synthesis methods using protective groups, such as thietanyl protection, have been employed to create specific 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. These methods address challenges in the synthesis process and enable the creation of compounds with potential biological activity (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
8-(3-chlorophenoxy)-7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O4/c1-26-19-18(20(30)27(22(26)31)10-3-11-29)28(13-14-6-8-15(23)9-7-14)21(25-19)32-17-5-2-4-16(24)12-17/h2,4-9,12,29H,3,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJPVPHNGWEIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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